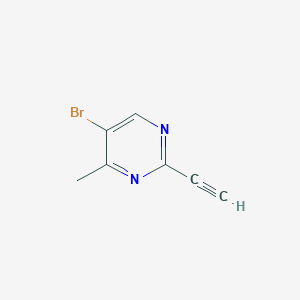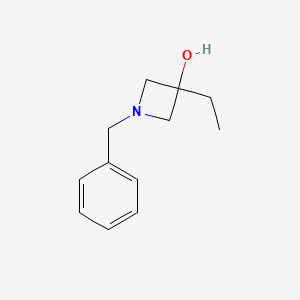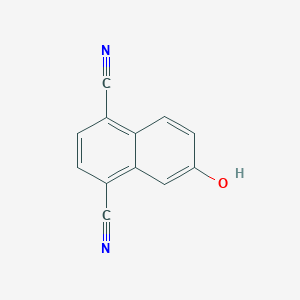
6-Hydroxynaphthalene-1,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxynaphthalene-1,4-dicarbonitrile is an organic compound with the molecular formula C₁₂H₆N₂O It is a derivative of naphthalene, characterized by the presence of hydroxyl and dicarbonitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Hydroxynaphthalene-1,4-dicarbonitrile can be synthesized through several methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often start with the diazotization of naphthalene derivatives, followed by various catalytic reactions to introduce the hydroxyl and dicarbonitrile groups .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxynaphthalene-1,4-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various quinone and dihydroxy derivatives, which have significant applications in different fields of research .
Aplicaciones Científicas De Investigación
6-Hydroxynaphthalene-1,4-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Hydroxynaphthalene-1,4-dicarbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and dicarbonitrile groups play a crucial role in its reactivity, allowing it to form complexes with metal ions and participate in redox reactions. These interactions can lead to the modulation of biological pathways, making it a compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,4-dicarbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
8-Halonaphthalene-1-carbonitriles: These compounds have halogen atoms instead of hydroxyl groups, leading to different reactivity and applications.
Uniqueness
6-Hydroxynaphthalene-1,4-dicarbonitrile is unique due to the presence of both hydroxyl and dicarbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various fields of research and industrial applications .
Propiedades
Número CAS |
159683-65-5 |
|---|---|
Fórmula molecular |
C12H6N2O |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
6-hydroxynaphthalene-1,4-dicarbonitrile |
InChI |
InChI=1S/C12H6N2O/c13-6-8-1-2-9(7-14)12-5-10(15)3-4-11(8)12/h1-5,15H |
Clave InChI |
GLVBAPHVHWRRBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C=C1O)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



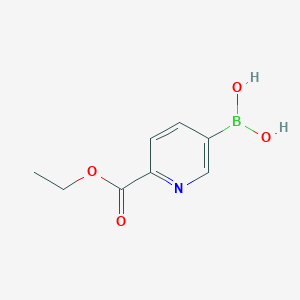
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
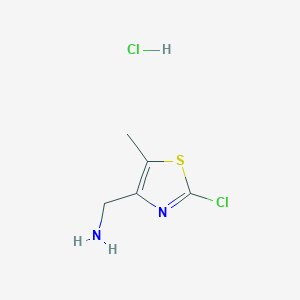
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)

![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

